Distinct Substitution Pattern: 2,5-Dimethoxy vs. 3,4-Dimethoxy Isomer for HDAC Activity
The 2,5-dimethoxy substitution isomer (1083-11-0) confers a different biological activity profile compared to the 3,4-dimethoxy isomer (13575-74-1), which is a recognized butyrate analogue affecting apoptosis, proliferation, and HDAC activity in HT-29 colorectal cancer cells . While quantitative IC50 or Ki data for the 2,5-isomer against HDAC are not available in public research, the distinct substitution pattern is known to critically impact binding affinity, as seen for other phenylbutyric acid analogs . The 2,5-isomer's activity remains uncharacterized, underscoring its value as a unique tool compound for differential SAR studies .
| Evidence Dimension | Biological Activity (HDAC inhibition) |
|---|---|
| Target Compound Data | No quantitative HDAC inhibition data available |
| Comparator Or Baseline | 4-(3,4-Dimethoxyphenyl)butyric acid (CAS 13575-74-1): Demonstrates effects on HDAC activity in HT-29 colorectal cancer cells |
| Quantified Difference | Not quantifiable; biological activity is structurally dependent on methoxy group positioning |
| Conditions | In vitro HT-29 colorectal cancer cell line assays (comparator data) |
Why This Matters
For researchers performing structure-activity relationship (SAR) studies on phenylbutyric acid derivatives, the 2,5-isomer is an essential, non-interchangeable tool compound due to the critical influence of methoxy group positioning on biological activity.
